molecular formula C15H13Cl2NO2S B12122342 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene

2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B12122342
M. Wt: 342.2 g/mol
InChI Key: MNJOBPINKOEJJF-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a 2-methylindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the indoline moiety. One common method involves the reaction of 2-methylindole with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with 2,4-dichlorobenzene under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets in biological systems. The sulfonyl group and indoline moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonyl group and the indoline moiety in 2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene makes it unique compared to other similar compounds.

Properties

Molecular Formula

C15H13Cl2NO2S

Molecular Weight

342.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C15H13Cl2NO2S/c1-10-8-11-4-2-3-5-14(11)18(10)21(19,20)15-7-6-12(16)9-13(15)17/h2-7,9-10H,8H2,1H3

InChI Key

MNJOBPINKOEJJF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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